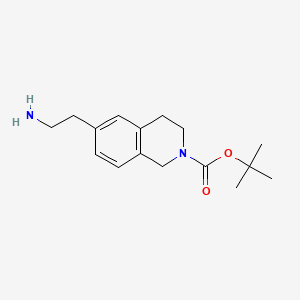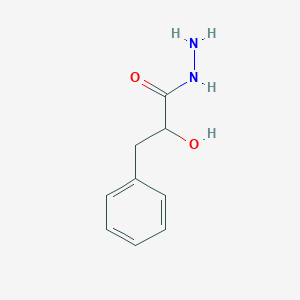![molecular formula C12H15LiN2O4 B13473095 Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate](/img/structure/B13473095.png)
Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate is a chemical compound with the molecular formula C12H16N2O4Li It is a lithium salt of a pyridine derivative, which contains a tert-butoxycarbonyl (Boc) protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-bromopyridine, undergoes a nucleophilic substitution reaction with tert-butyl carbamate to introduce the Boc-protected amino group.
Lithiation: The resulting intermediate is then treated with n-butyllithium to introduce the lithium ion.
Acetylation: Finally, the compound is acetylated to form the desired product.
The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine.
科学研究应用
Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The lithium ion may also play a role in modulating biological pathways, particularly those involved in neurotransmission and mood regulation.
相似化合物的比较
Similar Compounds
- Lithium(1+) 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
- Lithium(1+) 2-(6-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
- Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate
Uniqueness
Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of the Boc-protected amino group. This structural feature allows for selective reactions and interactions, making it a valuable compound in various research applications.
属性
分子式 |
C12H15LiN2O4 |
|---|---|
分子量 |
258.2 g/mol |
IUPAC 名称 |
lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |
InChI |
InChI=1S/C12H16N2O4.Li/c1-12(2,3)18-11(17)14-9-7-13-5-4-8(9)6-10(15)16;/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1 |
InChI 键 |
DEKAPSWCVZTOCI-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)
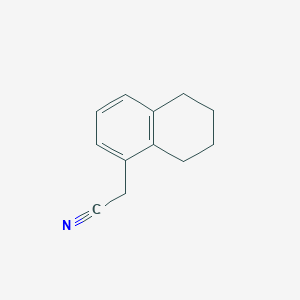

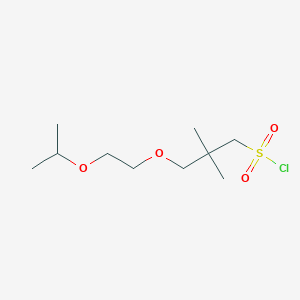
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)


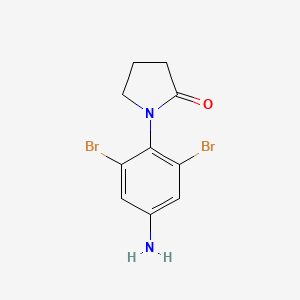

![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)
